

Pefcalcitol: A Comprehensive Pharmacology and Toxicology Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefcalcitol (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of plaque psoriasis, **pefcalcitol** was engineered to maximize therapeutic effects on keratinocyte differentiation and inflammation while minimizing systemic side effects commonly associated with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of **pefcalcitol** has been discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology profile of **pefcalcitol** based on available preclinical data.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D receptor (VDR), which modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production.



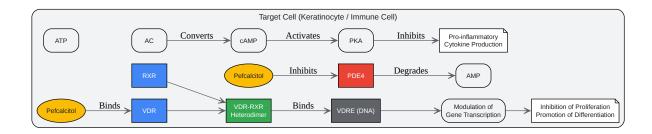
Pefcalcitol was designed to leverage both of these pathways to offer a potentially more effective and safer treatment for psoriasis.

Pharmacology Mechanism of Action

Pefcalcitol exerts its pharmacological effects through two distinct mechanisms:

- Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, pefcalcitol binds to and
 activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor
 (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of
 target genes. This interaction modulates gene transcription, leading to the inhibition of
 keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby
 addressing the pathological hallmarks of psoriasis.
- Phosphodiesterase-4 (PDE4) Inhibition: Pefcalcitol also inhibits the PDE4 enzyme. PDE4 is highly expressed in immune cells, and its inhibition increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factoralpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the inflammatory process in psoriasis.

The following diagram illustrates the proposed dual signaling pathway of **pefcalcitol**.





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Caption: Dual signaling pathway of Pefcalcitol.

Pharmacodynamics

Preclinical studies suggested that **pefcalcitol** was designed to achieve higher pharmacological effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key pharmacodynamic feature is its design for topical application, which is intended to concentrate the drug's activity in the skin while minimizing systemic exposure and associated side effects.

Pharmacokinetics

A significant aspect of **pefcalcitol**'s design is its pharmacokinetic profile, which favors topical activity with limited systemic effects. It is suggested that the compound is rapidly converted into a pharmacologically inactive form after permeating the skin and entering systemic circulation. This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a common side effect of potent vitamin D analogues.

Pharmacokinetic Parameters	Pefcalcitol
VDR Binding Affinity	Data not publicly available.
PDE4 IC50	Data not publicly available.
Systemic Bioavailability (Topical)	Designed to be low with rapid conversion to an inactive metabolite.
Cmax (Maximum Plasma Concentration)	Data not publicly available.
Tmax (Time to Cmax)	Data not publicly available.
AUC (Area Under the Curve)	Data not publicly available.
Half-life	Data not publicly available.
Table 1: Summary of Pharmacokinetic Data for Pefcalcitol. Specific quantitative values are not publicly available.	



Toxicology

The toxicological profile of **pefcalcitol** has been evaluated in several preclinical studies, with a focus on genotoxicity, given its intended use as a chronic topical therapy.

Genotoxicity

A battery of genotoxicity tests was conducted to assess the mutagenic potential of **pefcalcitol**.

- Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a positive result when specimens were stained with Giemsa. However, further investigation revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells. Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin granules in keratinocytes that had proliferated in response to **pefcalcitol** treatment, not micronuclei. **Pefcalcitol** was ultimately concluded to be negative in the rat skin MN test.
- In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese Hamster Lung (CHL) cells was negative for clastogenicity.
- In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats did not indicate clastogenicity.
- gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity, particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days of percutaneous administration, there was no significant increase in the mutant frequency in either the skin or the liver.



Toxicology Study	Method	Result
Rat Skin Micronucleus Test	Giemsa Staining	Misleading Positive
Acridine Orange Staining & Histopathology	Negative	
In Vitro Chromosome Aberration Test	CHL Cells	Negative
In Vivo Bone Marrow Micronucleus Test	Rat	Negative
In Vivo Mutagenicity	gpt delta Transgenic Mouse (Skin and Liver)	Negative
Table 2: Summary of Genotoxicity Studies for Pefcalcitol.		

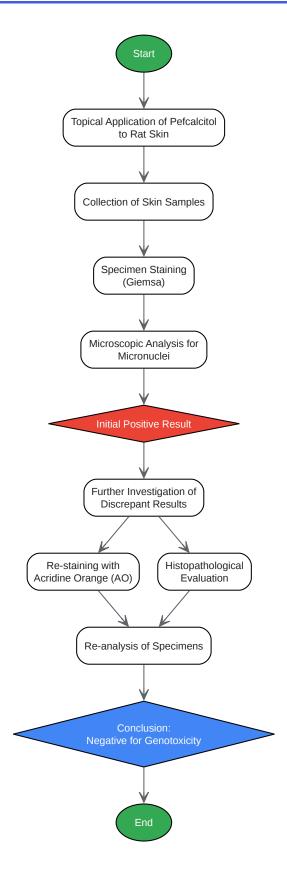
General Toxicology

Pefcalcitol was designed to have fewer side effects than other vitamin D3 analogs. Preclinical animal models suggested a favorable safety profile, particularly with regard to systemic side effects like hypercalcemia, which is attributed to its rapid systemic inactivation.

Experimental Protocols Rat Skin Micronucleus Test Methodology

The following is a generalized workflow for the rat skin micronucleus test as performed for **pefcalcitol**, based on the available descriptions.





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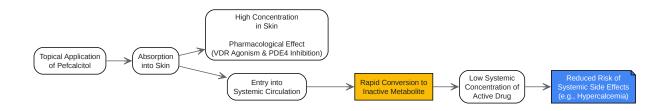
Caption: Workflow for the Rat Skin Micronucleus Test.



The study involved the topical application of **pefcalcitol** to the skin of rats. Following the treatment period, skin samples were collected. Initial specimen preparation involved staining with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity assays, a more detailed investigation was launched. This included re-staining the specimens with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough histopathological examination of the skin tissue to identify the nature of the Giemsa-stained granules.

Rationale for Favorable Safety Profile

The intended favorable safety profile of **pefcalcitol**, particularly the reduced risk of hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the logical relationship between its rapid metabolism and reduced systemic side effects.



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Caption: Rationale for Reduced Systemic Side Effects.

Clinical Development and Conclusion

Pefcalcitol was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a 0.005% **pefcalcitol** ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to patient enrollment. The overall development of **pefcalcitol** has since been discontinued.

In conclusion, **pefcalcitol** is a vitamin D3 analogue with a dual mechanism of action as a VDR agonist and a PDE4 inhibitor. Its pharmacological design aimed to maximize topical efficacy in



psoriasis while minimizing systemic side effects through rapid systemic inactivation. Preclinical toxicology studies have not indicated a genotoxic potential. Despite its promising preclinical profile, the clinical development of **pefcalcitol** has not progressed. The information available provides a valuable case study in the design of topically administered drugs with mechanisms aimed at improving the therapeutic index.

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